

Spectroscopic and Physicochemical Characterization of 4-Bromo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylphenol**

Cat. No.: **B1283881**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for **4-Bromo-2,3-dimethylphenol** (CAS No: 22802-37-5). Due to the limited availability of public experimental spectra for this specific compound, this document also includes representative data from a closely related isomer, 4-Bromo-3,5-dimethylphenol, to provide analogous spectral information.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO	PubChem[1]
Molecular Weight	201.06 g/mol	PubChem[1]
Monoisotopic Mass	199.98368 Da	PubChem[1]
Physical Form	Solid	Sigma-Aldrich[2]
Purity	98%	Sigma-Aldrich[2]

Mass Spectrometry Data

While a specific experimental mass spectrum for **4-Bromo-2,3-dimethylphenol** is not publicly available, data from gas chromatography-mass spectrometry (GC-MS) analysis has been

recorded.^[1] The instrument used was an Agilent 6850-5975C.^[1] Predicted collision cross-section (CCS) values for various adducts have been calculated and are presented below.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	200.99095	132.4
[M+Na] ⁺	222.97289	145.5
[M-H] ⁻	198.97639	138.3
[M+NH ₄] ⁺	218.01749	155.3
[M+K] ⁺	238.94683	134.5
[M+H-H ₂ O] ⁺	182.98093	133.5
[M+HCOO] ⁻	244.98187	153.4
[M+CH ₃ COO] ⁻	258.99752	181.8
[M+Na-2H] ⁻	220.95834	139.6
[M] ⁺	199.98312	151.1
[M] ⁻	199.98422	151.1

Data sourced from PubChemLite.

Analogous Spectroscopic Data: 4-Bromo-3,5-dimethylphenol

To provide researchers with a point of reference, the following sections present spectroscopic data for the isomer 4-Bromo-3,5-dimethylphenol (CAS No: 7463-51-6), for which experimental data is available.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a quantitative tabular format in the search results.			

Note: While ^1H NMR spectra for 4-Bromo-3,5-dimethylphenol are mentioned in the search results, specific peak assignments and integrations are not provided in a clear, tabular format.

Chemical Shift (ppm)	Assignment
Data not available in a quantitative tabular format in the search results.	

Note: Similar to the ^1H NMR data, specific peak assignments for the ^{13}C NMR of 4-Bromo-3,5-dimethylphenol are not detailed in the provided search results.

Peak (cm^{-1})	Description
Data not available in a quantitative tabular format in the search results.	

Note: The search results indicate the existence of IR spectra for 4-Bromo-3,5-dimethylphenol but do not provide a list of characteristic absorption bands.

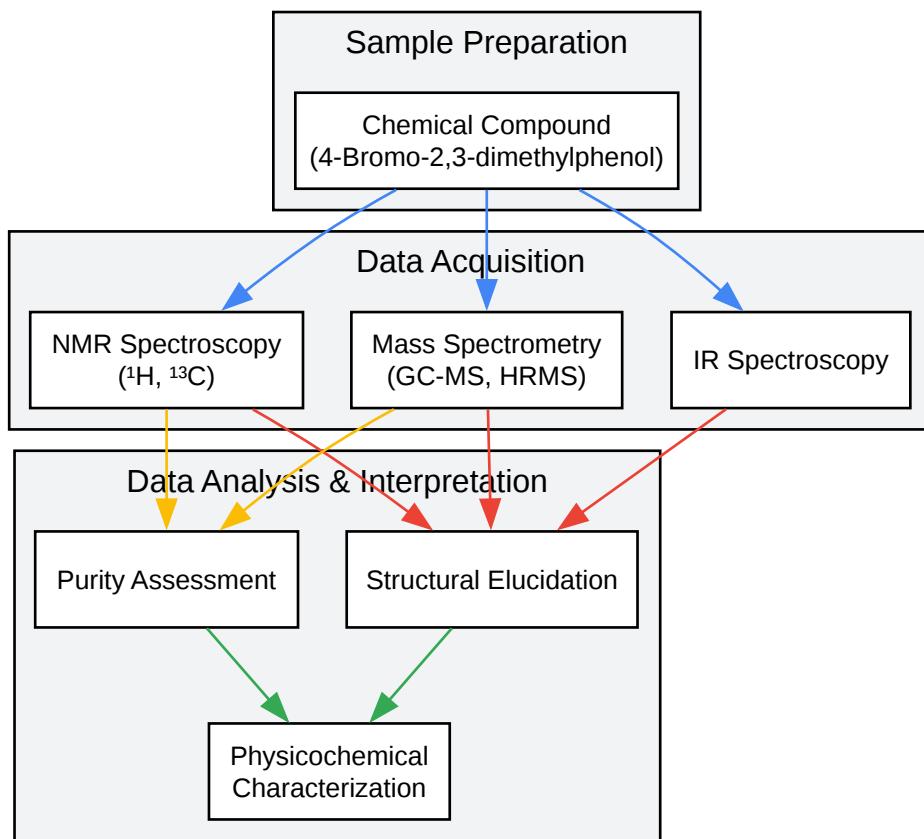
Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data discussed in this guide. These are based on standard laboratory practices and information from similar compound characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrument: A standard NMR spectrometer (e.g., 400 MHz).
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ^{13}C . Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)


- Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the gas chromatograph. For direct infusion, dissolve the sample in an appropriate solvent and introduce it directly into the ion source.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS).
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,3-dimethylphenol | C8H9BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,3-dimethylphenol | 22802-37-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of 4-Bromo-2,3-dimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283881#spectroscopic-data-for-4-bromo-2-3-dimethylphenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com